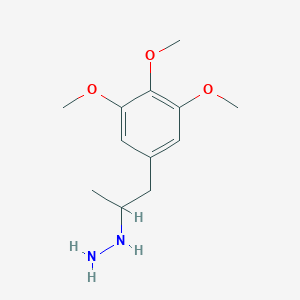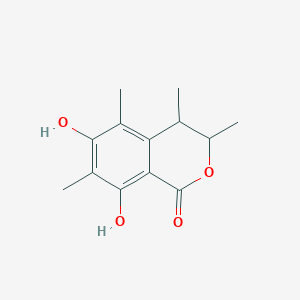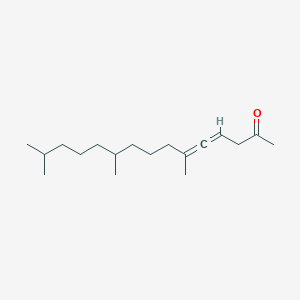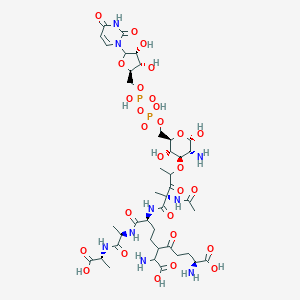
1-(3,4,5-Trimethoxyphenyl)propan-2-ylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4,5-Trimethoxyphenyl)propan-2-ylhydrazine is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a hydrazine derivative that has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.
Mechanism of Action
The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)propan-2-ylhydrazine is not fully understood. However, it has been suggested that it may exert its antitumor effects through the induction of apoptosis, or programmed cell death, in cancer cells. It may also inhibit the proliferation of cancer cells by interfering with the cell cycle. In addition, it has been suggested that its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects:
1-(3,4,5-Trimethoxyphenyl)propan-2-ylhydrazine has been shown to exhibit a range of biochemical and physiological effects. It has been demonstrated to possess antioxidant activity, which may contribute to its antitumor and anti-inflammatory effects. It has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of pro-inflammatory mediators. In addition, it has been demonstrated to possess immunomodulatory effects, which may contribute to its antiviral activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3,4,5-Trimethoxyphenyl)propan-2-ylhydrazine in lab experiments is its potential therapeutic applications. It has been shown to exhibit a range of biological activities, making it a promising candidate for the development of new drugs. However, one of the main limitations of using this compound is its potential toxicity. It has been shown to exhibit cytotoxic effects in some cell lines, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 1-(3,4,5-Trimethoxyphenyl)propan-2-ylhydrazine. One area of research could focus on the development of new derivatives of this compound with improved therapeutic properties. Another area of research could focus on the elucidation of its mechanism of action, which may provide insights into its potential therapeutic applications. In addition, future research could explore the use of this compound in combination with other drugs or therapies, which may enhance its effectiveness. Overall, continued research on 1-(3,4,5-Trimethoxyphenyl)propan-2-ylhydrazine may lead to the development of new and effective treatments for a range of diseases.
Synthesis Methods
The synthesis of 1-(3,4,5-Trimethoxyphenyl)propan-2-ylhydrazine can be achieved through several methods. One of the most common methods involves the reaction of 3,4,5-trimethoxybenzaldehyde with 2-hydrazinylpropan-1-ol in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of 3,4,5-trimethoxyphenylacetic acid with hydrazine hydrate in the presence of a dehydrating agent such as thionyl chloride.
Scientific Research Applications
1-(3,4,5-Trimethoxyphenyl)propan-2-ylhydrazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor effects in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, it has been demonstrated to possess antiviral activity against the hepatitis B virus, making it a potential candidate for the treatment of viral infections.
properties
CAS RN |
16603-10-4 |
|---|---|
Molecular Formula |
C12H20N2O3 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)propan-2-ylhydrazine |
InChI |
InChI=1S/C12H20N2O3/c1-8(14-13)5-9-6-10(15-2)12(17-4)11(7-9)16-3/h6-8,14H,5,13H2,1-4H3 |
InChI Key |
CHXQMYIAXRURDN-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC(=C(C(=C1)OC)OC)OC)NN |
Canonical SMILES |
CC(CC1=CC(=C(C(=C1)OC)OC)OC)NN |
synonyms |
1-(3,4,5-Trimethoxy-α-methylphenethyl)hydrazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B99744.png)


![2-{[Methyl(phenyl)amino]carbonyl}benzoic acid](/img/structure/B99758.png)




![(5S,9R,10S,13S)-10,13-Dimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B99763.png)

![3,8-Diazabicyclo[3.2.1]octane-3-ethanol, 8-methyl-](/img/structure/B99766.png)
